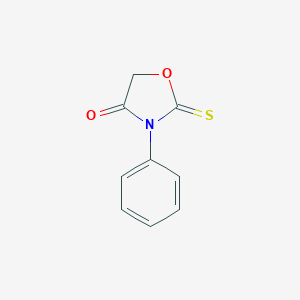
4,6-Dichloro-7-nitro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-7-nitro-1,3-benzothiazole (DCNB) is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DCNB is a highly reactive compound that has been used as a reagent in various chemical reactions. It has also been used as a fluorescent probe to detect proteins and enzymes in biological systems.
作用機序
4,6-Dichloro-7-nitro-1,3-benzothiazole is a highly reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols. It can also undergo oxidation reactions with various oxidizing agents such as hydrogen peroxide. The mechanism of action of 4,6-Dichloro-7-nitro-1,3-benzothiazole in biological systems is based on its ability to react with thiol groups in proteins and enzymes. This reaction leads to the formation of a highly fluorescent adduct that can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
4,6-Dichloro-7-nitro-1,3-benzothiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and glutathione reductase. It has also been shown to induce oxidative stress in cells by generating reactive oxygen species. 4,6-Dichloro-7-nitro-1,3-benzothiazole has been shown to cause DNA damage and to induce apoptosis in cancer cells.
実験室実験の利点と制限
4,6-Dichloro-7-nitro-1,3-benzothiazole has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a variety of chemical reactions. It is also a fluorescent probe that can be used to detect proteins and enzymes in biological systems. However, 4,6-Dichloro-7-nitro-1,3-benzothiazole has several limitations. It is a toxic compound that can cause harm to humans and animals. It is also a highly reactive compound that can react with other compounds in the environment, leading to the formation of unwanted byproducts.
将来の方向性
There are several future directions for research on 4,6-Dichloro-7-nitro-1,3-benzothiazole. One area of research is the development of new synthetic routes for 4,6-Dichloro-7-nitro-1,3-benzothiazole that are more efficient and environmentally friendly. Another area of research is the development of new fluorescent probes that are more sensitive and specific than 4,6-Dichloro-7-nitro-1,3-benzothiazole. 4,6-Dichloro-7-nitro-1,3-benzothiazole can also be used in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to investigate the biochemical and physiological effects of 4,6-Dichloro-7-nitro-1,3-benzothiazole in more detail.
合成法
4,6-Dichloro-7-nitro-1,3-benzothiazole can be synthesized by reacting 4,6-dichloro-1,3-benzothiazole with nitric acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
科学的研究の応用
4,6-Dichloro-7-nitro-1,3-benzothiazole has been used in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds such as benzothiazole derivatives. 4,6-Dichloro-7-nitro-1,3-benzothiazole has also been used as a fluorescent probe to detect proteins and enzymes in biological systems. It has been used to study the kinetics of enzyme-catalyzed reactions and to investigate the binding of ligands to proteins.
特性
製品名 |
4,6-Dichloro-7-nitro-1,3-benzothiazole |
|---|---|
分子式 |
C7H2Cl2N2O2S |
分子量 |
249.07 g/mol |
IUPAC名 |
4,6-dichloro-7-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-4(9)6(11(12)13)7-5(3)10-2-14-7/h1-2H |
InChIキー |
JQXGFGJCSRTAGD-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl |
正規SMILES |
C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
